molecular formula C15H23N3O2 B2430797 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide CAS No. 2094160-84-4

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide

Cat. No.: B2430797
CAS No.: 2094160-84-4
M. Wt: 277.368
InChI Key: WONKJIISQAURGG-UHFFFAOYSA-N
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Description

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring, a piperidine ring, and several functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the piperidine ring and the functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and piperidine derivatives, such as:

  • 5-formyl-2-methyl-1H-pyrrole-3-carboxamide
  • N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide
  • 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide

Uniqueness

What sets 5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide apart from similar compounds is its unique combination of functional groups and its specific molecular structure

Properties

IUPAC Name

5-formyl-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10(2)18-6-4-12(5-7-18)17-15(20)14-8-13(9-19)16-11(14)3/h8-10,12,16H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONKJIISQAURGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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